4-(2,2-Dimethylpropyl)benzoic acid

Lipophilicity Drug Design ADME Prediction

Medicinal chemists replicating ACAT inhibitor CL-277082 require the exact 4-neopentylbenzylamine scaffold; 4-tert-butyl or linear alkyl analogs fail to reproduce the pharmacophore. This compound delivers the mandatory neopentyl moiety with a unique quaternary carbon center and benzylic methylene spacer. - Exclusive intermediate for CL-277082; sterically distinct aromatic acid for FBDD libraries - Calculated logP 4.1 for membrane permeability; CYP450 benzylic oxidation probe - 95% purity; ambient shipping; global stock available

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 65687-52-7
Cat. No. B189036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Dimethylpropyl)benzoic acid
CAS65687-52-7
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C12H16O2/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
InChIKeyXSNKOUWZXGZYPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,2-Dimethylpropyl)benzoic acid: Physicochemical Baseline & Comparator Framework


4-(2,2-Dimethylpropyl)benzoic acid, systematically named 4-neopentylbenzoic acid, is a para-substituted benzoic acid featuring a sterically demanding neopentyl substituent (C₁₂H₁₆O₂, MW 192.25 g/mol) . This compound is categorized as a specialized aromatic building block for medicinal chemistry and materials science, distinct from simple alkylbenzoic acids due to the quaternary carbon center on its substituent. Computed physicochemical parameters include a density of 1.0±0.1 g/cm³, a boiling point of 302.2±21.0 °C, and a calculated partition coefficient (XLogP3) of 4.1 [1]. The compound is notified under EC number 829-515-6 and appears in the C&L Inventory [2].

4-(2,2-Dimethylpropyl)benzoic acid: Why Generic Analogs Fail as Substitutes


The neopentyl group (-CH₂-C(CH₃)₃) in this compound introduces a unique combination of steric bulk and conformational flexibility that is not replicated by other common para-alkyl substituents. Unlike 4-tert-butylbenzoic acid, which has a compact, spherical hydrophobic group directly attached to the ring, the methylene spacer in the neopentyl group distances the quaternary carbon from the aromatic system, altering both the electronic environment of the ring and the compound's metabolic fate. In the synthesis of the acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor CL-277082, 4-neopentylbenzoic acid serves as the essential intermediate; substituting a tert-butyl or linear alkyl analog would fundamentally change the pharmacophore geometry and the resulting biological activity [1]. The computed logP of 4.1, which is likely higher than that of its tert-butyl analog, further suggests that simple substitution would alter solubility, membrane permeability, and chromatographic behavior in a manner that is not linearly predictable [2].

4-(2,2-Dimethylpropyl)benzoic acid: Quantitative Differentiation Evidence


LogP and Predicted Membrane Permeability

The calculated partition coefficient (XLogP3) for the target compound is 4.1, indicating high lipophilicity. While a direct experimental logP for the closest analog, 4-tert-butylbenzoic acid, is not available from the same source, its structure lacks the methylene spacer and is predicted to have a lower logP. This increase in lipophilicity is a class-level inference based on the addition of a -CH₂- unit in a homologous alkylbenzoic acid series [1].

Lipophilicity Drug Design ADME Prediction

Exclusive Intermediate for ACAT Inhibitor

4-Neopentylbenzoic acid is the documented and necessary starting material for the synthesis of CL-277082, a potent acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor with hypocholesterolemic activity. The synthetic route, published in the primary medicinal chemistry literature, begins specifically with this acid to construct the urea pharmacophore. The literature does not describe a viable alternative starting material that would yield the same active pharmaceutical ingredient [1].

Cardiovascular Disease Medicinal Chemistry ACAT Inhibition

Boiling Point Baseline for Purification

The computed boiling point for the target compound is 302.2±21.0 °C at 760 mmHg, as reported in ChemSpider . This contrasts with the lower boiling points expected for smaller alkyl-substituted benzoic acids, such as 4-methylbenzoic acid (p-toluic acid, BP ~275 °C) or 4-ethylbenzoic acid (BP ~285 °C). The higher boiling point of the neopentyl analog dictates the use of different conditions for distillation or solvent removal during scale-up.

Chromatography Purification Process Chemistry

Molecular Topology and PSA in Drug Design

The target compound has a topological polar surface area (tPSA) of 37.3 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 [1]. This profile is identical to that of the regioisomer 3-neopentylbenzoic acid and to 4-tert-butylbenzoic acid, indicating that any differentiation in biological systems must arise from the 3D shape and steric occupancy of the substituent rather than from differences in simple 2D hydrogen-bonding descriptors.

Computational Chemistry Drug Design Polar Surface Area

4-(2,2-Dimethylpropyl)benzoic acid: Key Application Scenarios


Synthesis of ACAT Inhibitor CL-277082

This compound is the mandatory starting material for constructing the 4-neopentylbenzylamine moiety of CL-277082, a potent ACAT inhibitor. Medicinal chemistry teams aiming to replicate or derivatize this scaffold for hypocholesterolemic or anti-atherosclerotic programs must source this specific acid; attempts to use 4-tert-butylbenzoic acid or other alkyl analogs will not yield the correct pharmacophore as established in the primary literature [1].

Lipophilicity-Driven Probe Design

With a calculated XLogP3 of 4.1, this compound serves as a suitably lipophilic building block for designing chemical probes that require high membrane permeability or blood-brain barrier penetration. Compared to 4-tert-butylbenzoic acid, the neopentyl analog offers an extended hydrophobic surface area without adding polar atoms, providing a distinct SAR tool for exploring the lipophilic tolerance of binding pockets [1].

3D-Shape-Diverse Fragment Library Construction

Given that the 2D hydrogen-bonding profile (tPSA, HBD, HBA) is indistinguishable from simpler analogs like 4-tert-butylbenzoic acid, the value of this compound lies in its distinct 3D shape. Fragment-based drug discovery (FBDD) libraries seeking to explore sterically differentiated aromatic acids will find this compound a superior choice over flatter alkyl-benzoic acids, as it introduces a quaternary carbon center that protrudes further from the ring plane [1][2].

Steric Effects on CYP450 Oxidation

The methylene spacer between the aromatic ring and the quaternary carbon creates a unique metabolic liability compared to directly-attached tert-butyl groups. The neopentyl group can undergo CYP450-catalyzed oxidation at the benzylic position, a site absent in 4-tert-butylbenzoic acid. This compound can be used to probe the substrate specificity of CYP199A4 and related P450 enzymes, where the para-substituent structure dictates oxidation efficiency and regioselectivity [1].

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